molecular formula C12H17BO3 B8517119 3-(Cyclopentylmethoxy)phenylboronic acid CAS No. 945837-58-1

3-(Cyclopentylmethoxy)phenylboronic acid

Cat. No.: B8517119
CAS No.: 945837-58-1
M. Wt: 220.07 g/mol
InChI Key: FIVRHXJABQHAFO-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C12H17BO3 and its molecular weight is 220.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

945837-58-1

Molecular Formula

C12H17BO3

Molecular Weight

220.07 g/mol

IUPAC Name

[3-(cyclopentylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H17BO3/c14-13(15)11-6-3-7-12(8-11)16-9-10-4-1-2-5-10/h3,6-8,10,14-15H,1-2,4-5,9H2

InChI Key

FIVRHXJABQHAFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CCCC2)(O)O

Origin of Product

United States

Foundational & Exploratory

3-(Cyclopentylmethoxy)phenylboronic acid CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 945837-58-1 Content Type: Technical Reference Guide[1]

A Critical Reagent for Lipophilic Pharmacophore Installation

Compound Identification & Physicochemical Profile[2][3][4]

3-(Cyclopentylmethoxy)phenylboronic acid is a specialized organoboron building block used primarily in medicinal chemistry for the installation of the 3-(cyclopentylmethoxy)phenyl moiety. This structural motif serves as a lipophilic anchor in drug candidates, often utilized to probe hydrophobic pockets in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein-coupled receptor (GPCR) antagonists.

PropertyData
CAS Number 945837-58-1
IUPAC Name [3-(Cyclopentylmethoxy)phenyl]boronic acid
Molecular Formula C₁₂H₁₇BO₃
Molecular Weight 220.07 g/mol
Structure Description meta-Substituted arylboronic acid featuring a cyclopentylmethyl ether tail.
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)

Health, Safety, and Environment (HSE) Protocols

Hazard Classification (GHS)

As with most arylboronic acids, this compound is bioactive and chemically reactive. It is classified under standard organoboron hazard categories.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

Storage & Stability: The Boroxine Equilibrium

Expert Insight: A common failure mode in the lab is assuming boronic acids are static solids. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), driven by dehydration.

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: Hygroscopic. Prolonged exposure to ambient air can lead to variable stoichiometry between the acid and boroxine forms, affecting molarity calculations in precise couplings.

  • Handling: Allow the container to reach room temperature before opening to prevent condensation.

Safety Decision Workflow

The following diagram outlines the decision logic for handling and pre-reaction quality checks.

SafetyWorkflow Start Reagent Retrieval (CAS 945837-58-1) VisualCheck Visual Inspection: Free-flowing powder? Start->VisualCheck Clumped Clumped/Sticky VisualCheck->Clumped Moisture ingress Good White Powder VisualCheck->Good Intact Rehydrate Recrystallize/Rehydrate (Acetonitrile/H2O) Clumped->Rehydrate Weighing Weigh in Fume Hood (Avoid Dust) Good->Weighing Rehydrate->Weighing Reaction Proceed to Synthesis Weighing->Reaction

Figure 1: Quality assurance and handling workflow for boronic acid reagents.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary application of 3-(Cyclopentylmethoxy)phenylboronic acid is the formation of C–C bonds via Palladium-catalyzed cross-coupling. The cyclopentylmethoxy group is chemically robust and generally survives standard coupling conditions (basic, aqueous, heated).

Mechanistic Context

The reaction proceeds through the standard catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The boronate species (activated by base) transfers the organic group to Palladium. Crucial Step: The lipophilicity of the cyclopentyl group can impact the solubility of the transmetallation complex; ensure adequate solvent volume.

  • Reductive Elimination: Formation of the biaryl product and regeneration of Pd(0).

Optimized General Protocol

This protocol is designed to minimize protodeboronation, a common side reaction for electron-rich arylboronic acids.

Reagents:

  • Aryl Halide (1.0 equiv): Bromides or Iodides preferred.

  • Boronic Acid (1.2 – 1.5 equiv): CAS 945837-58-1.

  • Catalyst (3-5 mol%): Pd(dppf)Cl₂[4]·DCM (Robust) or Pd(PPh₃)₄ (Standard).

  • Base (3.0 equiv): K₂CO₃ or Cs₂CO₃.

  • Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology:

  • Charge: Add aryl halide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial and cycle vacuum/inert gas (Ar or N₂) three times to remove O₂ (prevents homocoupling and catalyst oxidation).

  • Solvent: Add degassed solvent via syringe.

  • Catalyst: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 80–100°C for 2–12 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. The product will reside in the organic layer due to the lipophilic cyclopentyl tail.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX R-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetallation (Rate Limiting) PdII_ArX->Transmetal BaseStep Base Activation (OH- / CO3--) BaseStep->Transmetal Boronate Species PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product (R-Ar') RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->BaseStep

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the entry point of the boronic acid.

Troubleshooting & Expert Tips

Protodeboronation

If the boronic acid is consumed but no product forms (yielding only 3-(cyclopentylmethoxy)benzene), the C-B bond is breaking prematurely.

  • Cause: High temperature + aqueous base promotes hydrolysis of the C-B bond.

  • Solution: Switch to anhydrous conditions using Cu(I)TC (Copper(I) thiophene-2-carboxylate) as a cofactor, or use a weaker base like K₃PO₄.

Purification Challenges

The cyclopentylmethoxy chain adds significant lipophilicity (LogP increase).

  • Chromatography: Unlike simple phenylboronic acids which are polar, the product will likely elute later on Reverse Phase (C18) or move faster on Normal Phase silica compared to naked biaryls.

  • TLC Visualization: Strong UV activity (254 nm) is expected due to the biphenyl system formed.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

Sources

Medicinal Chemistry Applications of 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

3-(Cyclopentylmethoxy)phenylboronic acid represents a specialized organoboron reagent designed for the modular installation of the 3-(cyclopentylmethoxy)phenyl moiety. In modern medicinal chemistry, this building block serves a dual purpose: it acts as a robust partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) and functions as a strategic pharmacophore installer.[1] The cyclopentylmethoxy group provides a unique combination of steric bulk, lipophilicity, and rotational freedom, making it an ideal probe for hydrophobic pockets in targets such as Phosphodiesterase 4 (PDE4), various kinases, and G-Protein Coupled Receptors (GPCRs).

Chemical Profile & Structural Logic

This compound is not merely a reagent; it is a "fragment carrier" that introduces a specific physicochemical profile to a drug candidate.

PropertyDescription
Chemical Name 3-(Cyclopentylmethoxy)phenylboronic acid
Core Scaffold Phenylboronic acid (Meta-substituted)
Substituent Cyclopentylmethoxy ether (–O–CH₂–Cyclopentyl)
Electronic Character Electron-donating (Alkoxy group at meta position)
Primary Utility Suzuki-Miyaura Cross-Coupling, Chan-Lam Coupling
Key Interaction Hydrophobic / Van der Waals contacts via cyclopentyl ring
Structural Significance[2]
  • The Methylene Spacer: Unlike a direct cyclopentyloxy group (found in Rolipram), the additional methylene unit (–CH₂–) in the cyclopentylmethoxy group increases the reach of the lipophilic tail. This allows the cyclopentyl ring to access deeper hydrophobic sub-pockets or overcome steric clashes near the biaryl axis.

  • Meta-Substitution: The 3-position (meta) substitution pattern is critical for maintaining a "kinked" geometry in biaryl systems, often preferred in kinase inhibitors to orient the inhibitor into the ATP-binding cleft (e.g., the "gatekeeper" region).

Synthetic Utility: The "Building Block" Aspect

The primary application of 3-(Cyclopentylmethoxy)phenylboronic acid is to transfer the aryl ring to a halide-bearing scaffold.

2.1 Suzuki-Miyaura Cross-Coupling

This is the dominant reaction pathway. The boronic acid reacts with aryl/heteroaryl halides (Cl, Br, I) or pseudohalides (OTf).

  • Reactivity Profile: As an electron-rich boronic acid (due to the ether linkage), it is generally nucleophilic and reactive. However, it can be prone to protodeboronation (loss of the boron group) under highly acidic conditions or prolonged heating.

  • Catalyst Selection:

    • Standard: Pd(PPh₃)₄ or Pd(dppf)Cl₂ for robust substrates.

    • Challenging (Steric/Deactivated): Pd₂(dba)₃ + S-Phos or X-Phos (Buchwald precatalysts) are recommended to prevent homocoupling and accelerate the transmetallation step.

2.2 Chan-Lam Coupling

For introducing the aryl group onto amines (N-arylation) or phenols (O-arylation) where nucleophilic aromatic substitution (SNAr) is impossible.

  • Conditions: Cu(OAc)₂, Pyridine, Oxygen (air), Room Temperature.

  • Utility: Useful for synthesizing N-aryl azoles or diaryl ethers containing the cyclopentylmethoxy motif.

Medicinal Chemistry Applications (SAR & Design)

The 3-(cyclopentylmethoxy)phenyl moiety is a privileged substructure in several therapeutic areas.

3.1 Case Study: PDE4 Inhibitors

The Type 4 Phosphodiesterase (PDE4) enzyme has a well-characterized hydrophobic pocket (the "Q-pocket").

  • Historical Context: Rolipram, a classic PDE4 inhibitor, contains a 3-cyclopentyloxy group.

  • Application of the Target Compound: Medicinal chemists use 3-(Cyclopentylmethoxy)phenylboronic acid to synthesize "homologated" analogs.

  • Mechanistic Insight: The extra methylene group pushes the cyclopentyl ring further out. If the pocket is deep, potency increases. If the pocket is shallow, potency decreases. This makes the boronic acid a vital "molecular ruler" for mapping active site dimensions.

3.2 Kinase Inhibition (Gatekeeper Probing)

In kinase inhibitors, the "solvent front" or "back pocket" often tolerates lipophilic groups.

  • Strategy: Coupling this boronic acid to a hinge-binding scaffold (e.g., aminopyrimidine) places the cyclopentylmethoxy group in a position to displace water molecules from hydrophobic regions, gaining entropic binding energy.

3.3 Metabolic Stability Engineering
  • Direct Ether vs. Methylene Ether: Direct ethers (Ar–O–CH<) are susceptible to O-dealkylation by CYP450 enzymes. The insertion of a methylene group (Ar–O–CH₂–CH<) changes the metabolic soft spot. While benzylic-like hydroxylation is possible, the steric bulk of the cyclopentyl ring often hinders rapid metabolism, potentially improving the half-life (

    
    ) compared to linear alkyl chains.
    
Experimental Protocols
Protocol A: Preparation of the Reagent (If not purchased)

Use this if the boronic acid is unavailable or degrades.

  • Alkylation: React 3-bromophenol with (bromomethyl)cyclopentane using K₂CO₃ in DMF (60°C, 4h). Yields 1-bromo-3-(cyclopentylmethoxy)benzene.

  • Borylation:

    • Cool solution of aryl bromide in THF to -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Stir 30 min.

    • Add Triisopropyl borate (1.2 equiv). Warm to RT.

    • Quench with dilute HCl. Extract and crystallize.

Protocol B: Optimized Suzuki Coupling (General Procedure)

Targeting a Heteroaryl Chloride

  • Setup: In a microwave vial or round-bottom flask, charge:

    • Heteroaryl Chloride (1.0 equiv)

    • 3-(Cyclopentylmethoxy)phenylboronic acid (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizations & Pathways
Figure 1: Synthetic Logic & Application Flow

This diagram illustrates the retrosynthetic access to the boronic acid and its downstream divergence into different drug classes.

G cluster_0 Synthesis of Reagent cluster_1 Medicinal Chemistry Applications Start 3-Bromophenol Alkylation Alkylation (+ Cyclopentylmethyl bromide) Start->Alkylation Intermediate Aryl Bromide Alkylation->Intermediate Borylation Li-Hal Exchange + B(OiPr)3 Intermediate->Borylation Target 3-(Cyclopentylmethoxy) phenylboronic acid Borylation->Target Suzuki Suzuki Coupling (Pd-Catalyzed) Target->Suzuki PDE4 PDE4 Inhibitors (Deep Pocket Probe) Suzuki->PDE4 Kinase Kinase Inhibitors (Gatekeeper Region) Suzuki->Kinase GPCR GPCR Antagonists (Lipophilic Clamp) Suzuki->GPCR

Caption: Figure 1.[3][4][5] Synthesis of 3-(Cyclopentylmethoxy)phenylboronic acid and its divergence into therapeutic scaffolds.

Figure 2: SAR Decision Tree (The "Molecular Ruler")

How to interpret biological data when using this building block.

SAR Root Test Compound: Scaffold - 3-(Cyclopentylmethoxy)phenyl Result1 Potency > Reference (e.g., O-Cyclopentyl) Root->Result1 Result2 Potency < Reference Root->Result2 Analysis1 Conclusion: Pocket is deep/distal. Methylene spacer relieves strain. Result1->Analysis1 Analysis2 Conclusion: Steric clash at distal site. Pocket is shallow. Result2->Analysis2

Caption: Figure 2. SAR logic flow for interpreting potency shifts between Cyclopentyloxy and Cyclopentylmethoxy analogs.

References
  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Press, N. J., et al. (2006). PDE4 Inhibitors – A Review of the Current Field. Progress in Medicinal Chemistry, 44, 125-188. (Contextual reference for the 3-alkoxy pharmacophore). Link

  • Trippier, P. C., & McGuigan, C. (2010).[5][6] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[5][6][7] MedChemComm, 1, 183-198.[6] Link

Sources

Structural Analysis & Synthetic Utility of Cyclopentyl Ether Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl ether substituted phenylboronic acids represent a specialized class of organoboron intermediates critical to high-value medicinal chemistry and materials science. Defined by the presence of a lipophilic cyclopentyloxy group and a reactive boronic acid moiety, these compounds serve as dual-purpose scaffolds: they provide a robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and introduce a validated pharmacophore (the cyclopentyl ether) known to enhance bioavailability and potency in phosphodiesterase (PDE) inhibitors.

This technical guide provides a rigorous structural analysis of this chemical class, focusing on 3-(cyclopentyloxy)-4-methoxyphenylboronic acid and its 4-(cyclopentyloxy) analogs. It details synthetic protocols, solid-state hydrogen bonding networks, solution-phase dynamic equilibria, and their strategic application in drug discovery.

Synthetic Architecture & Causality

The synthesis of cyclopentyl ether phenylboronic acids requires a sequence that prioritizes the stability of the ether linkage prior to the introduction of the sensitive boron species. The preferred route involves a Late-Stage Borylation strategy to avoid protodeboronation during alkylation.

Validated Synthetic Protocol

The synthesis typically proceeds in two distinct phases: Etherification followed by Metal-Halogen Exchange/Borylation.

Phase 1: Williamson Ether Synthesis (The Lipophilic Install)

  • Substrate: 3-bromo-4-methoxyphenol or 4-bromophenol.

  • Reagent: Cyclopentyl bromide (or mesylate).

  • Base/Solvent:

    
     in DMF or 
    
    
    
    in MeCN.
  • Causality: The use of a secondary halide (cyclopentyl bromide) requires elevated temperatures (

    
    ) to overcome steric hindrance. 
    
    
    
    is preferred over stronger bases (NaH) to minimize elimination side reactions (cyclopentene formation).

Phase 2: Cryogenic Borylation (The Functional Install)

  • Precursor: Aryl bromide from Phase 1.

  • Lithiation:

    
    -BuLi (1.1 equiv) in anhydrous THF at 
    
    
    
    .
  • Electrophile: Triisopropyl borate (

    
    ) or Trimethyl borate.
    
  • Hydrolysis: Dilute aqueous HCl.

  • Causality: Anhydrous conditions are non-negotiable to prevent protonation of the lithiated intermediate. Triisopropyl borate is often selected over trimethyl borate to suppress the formation of "ate" complexes that can complicate purification.

Synthetic Pathway Visualization

SynthesisPath Start Bromophenol Precursor Ether Cyclopentyl Ether Intermediate Start->Ether Cyclopentyl-Br K2CO3, DMF, 80°C Lithio Lithiated Species (-78°C) Ether->Lithio n-BuLi, THF -78°C Borate Boronate Ester Intermediate Lithio->Borate B(OiPr)3 Electrophilic Trap Product Cyclopentyl Ether Phenylboronic Acid Borate->Product H3O+ Hydrolysis Boroxine Boroxine (Anhydride Trimer) Product->Boroxine -H2O Equilibrium

Figure 1: Step-wise synthetic workflow converting bromophenols to boronic acids, highlighting the critical cryogenic lithiation step and the dehydration equilibrium.

Structural Analysis: Solid-State & Solution Dynamics

The structural integrity of cyclopentyl ether phenylboronic acids is defined by the interplay between the bulky ether substituent and the hydrogen-bonding capacity of the boronic acid group.

Solid-State Supramolecular Assembly

In the crystalline state, these compounds rarely exist as discrete monomers. X-ray crystallographic data for analogous systems (e.g., 4-methoxyphenylboronic acid) reveals a dominant motif of centrosymmetric dimers .

  • Syn-Anti Conformation: The

    
     moiety typically adopts a syn-anti conformation to facilitate lateral hydrogen bonding.
    
  • The "Undulating Sheet" Motif: Dimers link via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     hydrogen bonds to form extended sheets.
    
  • Steric Impact of Cyclopentyl: Unlike a methyl group, the cyclopentyl ring adopts an "envelope" conformation. This steric bulk disrupts tight

    
     stacking interactions often seen in planar aromatics, leading to lower melting points and higher solubility in organic solvents compared to their methoxy analogs.
    
Solution-State Dynamic Equilibrium

Researchers must recognize that "pure" boronic acid is a dynamic species in solution.

  • Monomer-Trimer Equilibrium: In non-polar solvents (CDCl3, Toluene-d8) or upon heating, 3 molecules of boronic acid dehydrate to form a cyclic six-membered boroxine anhydride.

    • Observation: This is often visible in NMR as a secondary set of aromatic signals or a shift in the ether protons.

  • Rehydration: The process is reversible. Adding

    
     or conducting NMR in 
    
    
    
    usually shifts the equilibrium back to the monomeric boronic acid species due to hydrogen bond stabilization by the solvent.
Spectroscopic Characterization Data

The following table summarizes expected spectral characteristics for 3-(cyclopentyloxy)-4-methoxyphenylboronic acid (CAS 159613-21-5).

TechniqueParameterCharacteristic Signal / ValueStructural Insight
1H NMR

1.5 - 1.9 ppm
Multiplet (8H)Cyclopentyl methylene (

) protons; confirms ring integrity.
1H NMR

4.7 - 4.9 ppm
Multiplet (1H)Methine (

) proton; diagnostic for ether linkage.
1H NMR

~8.0 ppm
Broad Singlet (2H)

protons; disappears with

shake.
11B NMR

~28-30 ppm
Broad SingletTrigonal planar (

) boron; characteristic of free acid.
IR 3200-3400

Broad Band

stretch (intermolecular H-bonding).
MS (ESI)


or

Boronic acids often ionize poorly; look for boronate adducts.

Functional Utility in Drug Development

The cyclopentyloxy group is not merely a passive bystander; it is a privileged pharmacophore in medicinal chemistry, particularly for Phosphodiesterase 4 (PDE4) Inhibitors (e.g., Rolipram analogs).

The "Bioisosteric" Advantage

Replacing a methyl ether with a cyclopentyl ether significantly alters the physicochemical profile:

  • Lipophilicity (

    
    ):  Increases by approx. +1.5 to +2.0 units. This enhances membrane permeability.
    
  • Metabolic Stability: The secondary carbon of the cyclopentyl ether is less prone to O-dealkylation by Cytochrome P450 enzymes compared to simple methyl ethers.

  • Hydrophobic Filling: The cyclopentyl group effectively fills the hydrophobic

    
     pocket in the active site of PDE4 enzymes, improving binding affinity (
    
    
    
    ).
Suzuki-Miyaura Coupling Efficiency

In synthetic applications, the electron-donating nature of the alkoxy groups (methoxy + cyclopentyloxy) makes the aryl ring electron-rich.

  • Reactivity: These boronic acids are highly nucleophilic, making them excellent partners for coupling with electron-deficient aryl halides (e.g., chloropyrimidines, bromopyridines).

  • Catalyst Choice: Standard

    
     is effective, but for sterically crowded couplings (due to the cyclopentyl bulk), second-generation catalysts like Pd(dppf)Cl2  or XPhos Pd G2  are recommended to prevent protodeboronation.
    
Pharmacophore Logic Diagram

Pharmacophore Compound Cyclopentyl Ether Phenylboronic Acid Feature1 Boronic Acid Moiety Compound->Feature1 Feature2 Cyclopentyl Ether Compound->Feature2 Action1 Suzuki Coupling (C-C Bond Formation) Feature1->Action1 Synthetic Utility Action2 Reversible Covalent Bond (Serine Protease Inhibition) Feature1->Action2 Biological Utility Effect1 Hydrophobic Pocket Filling (PDE4 Selectivity) Feature2->Effect1 Steric Fit Effect2 Metabolic Stability (vs. Methyl Ether) Feature2->Effect2 ADME Property

Figure 2: Functional decomposition of the molecule, mapping structural features to their synthetic and pharmacological roles.

Experimental Protocols

Protocol A: Synthesis of 3-(cyclopentyloxy)-4-methoxyphenylboronic acid[2]
  • Alkylation: To a solution of 5-bromo-2-methoxyphenol (10 mmol) in DMF (20 mL) add

    
     (20 mmol) and cyclopentyl bromide (12 mmol). Heat to 
    
    
    
    for 4 hours. Cool, dilute with water, and extract with EtOAc. Dry (
    
    
    ) and concentrate.
  • Borylation: Dissolve the crude aryl bromide (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to

    
    . Dropwise add 
    
    
    
    -BuLi (2.5 M in hexanes, 11 mmol). Stir for 30 min.
  • Quench: Add triisopropyl borate (12 mmol) dropwise. Stir at

    
     for 1 hour, then warm to Room Temp overnight.
    
  • Workup: Quench with 1N HCl (20 mL). Stir for 30 min (hydrolysis of ester). Extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc. Note: Column chromatography on silica can sometimes cause degradation; rapid filtration is preferred.

Protocol B: Boroxine-Boronic Acid Conversion Check

To verify the state of the material before use in sensitive biological assays:

  • Dissolve 5 mg of sample in

    
    .
    
  • Acquire 1H NMR.[1][2] Look for dual peaks in the aromatic region (indicates mixture).

  • Add 1 drop of

    
     to the NMR tube and shake vigorously.
    
  • Re-acquire 1H NMR.[2] The signals should coalesce into the monomeric acid species, confirming the identity.

References

  • PubChem. (2025).[3] [4-(Cyclopentyloxy)phenyl]boronic acid (CID 23005412).[4][3][5] National Library of Medicine. [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Manallack, D. T., et al. (2005). The significance of acid/base properties in drug discovery. Chemical Society Reviews. [Link]

  • Kumar, N., et al. (2013). PDE4 Inhibitors: A Review on the Recent Advances in Their Development. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

A Senior Application Scientist's Guide to 3-(Cyclopentylmethoxy)phenylboronic Acid in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the strategic role and practical application of 3-(Cyclopentylmethoxy)phenylboronic acid as a building block in modern drug discovery libraries. Boronic acids are indispensable tools in medicinal chemistry, primarily for their utility in palladium-catalyzed cross-coupling reactions and their increasing presence in FDA-approved therapeutics.[1][2][3] This document moves beyond general principles to dissect the specific structural attributes of 3-(Cyclopentylmethoxy)phenylboronic acid, elucidating the rationale for its inclusion in compound libraries aimed at exploring novel chemical space. We present a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, explain the causality behind experimental choices, and contextualize its application within a hypothetical Structure-Activity Relationship (SAR) study. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to accelerate the discovery of novel therapeutic agents.

The Strategic Value of Boronic Acids in Drug Discovery

The ascent of boronic acids from niche reagents to cornerstone building blocks in medicinal chemistry is a testament to their synthetic versatility and biological relevance.[4] Their stability, ease of handling, and, most importantly, their reactivity in the Suzuki-Miyaura cross-coupling reaction have made them a preferred tool for constructing the biaryl and heteroaryl scaffolds prevalent in many drug candidates.[1][5][6] This reaction's tolerance for a wide array of functional groups allows for the rapid generation of diverse compound libraries, which is essential for exploring structure-activity relationships (SAR).[1]

Furthermore, the boronic acid moiety itself is not merely a synthetic handle; it can act as a bioisostere for other functional groups or form reversible covalent bonds with active site residues (e.g., serine, threonine), a mechanism exploited by several approved drugs, including the proteasome inhibitor Bortezomib.[3][4][7] Consequently, the strategic selection of boronic acids for library synthesis is a critical decision point in any drug discovery campaign.

Profiling the Building Block: 3-(Cyclopentylmethoxy)phenylboronic Acid

The value of a building block is determined by the unique chemical and spatial information it introduces into a molecule. 3-(Cyclopentylmethoxy)phenylboronic acid is a prime example of a reagent designed to probe specific, and often challenging, aspects of molecular recognition.

Chemical Structure and Properties

To understand its utility, we must deconstruct the molecule into its constituent parts: the reactive phenylboronic acid core and the exploratory 3-(Cyclopentylmethoxy) substituent.

A Hit Compound A IC₅₀ = 500 nM Simple Phenyl Group B Compound B IC₅₀ = 2 µM 3-Methyl Group A->B Synthesize small alkyl analog C Compound C IC₅₀ = 25 nM 3-(Cyclopentylmethoxy) Group A->C Synthesize lipophilic analog D { Hypothesis | A large, lipophilic binding pocket exists near the meta-position.} B->D Analyze Data C->D Analyze Data E { Next Steps | Explore pocket size and geometry further (e.g., with cyclohexyl, adamantyl, etc.)} D->E Formulate New Hypothesis

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic considerations and practical execution of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-(Cyclopentylmethoxy)phenylboronic acid. This valuable building block, featuring a bulky, electron-donating alkoxy substituent, is of significant interest in the synthesis of complex biaryl scaffolds for pharmaceutical and materials science applications. These notes provide an in-depth mechanistic overview, validated experimental protocols, and expert insights into optimizing reaction conditions to ensure high-yield and selective biaryl formation.

Introduction: The Significance of 3-(Cyclopentylmethoxy)phenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] The biaryl motif, readily accessible through this methodology, is a privileged scaffold in medicinal chemistry and materials science.[4] 3-(Cyclopentylmethoxy)phenylboronic acid is a particularly noteworthy coupling partner. The electron-donating nature of the meta-alkoxy group can influence the electronic properties of the resulting biaryl system, while the sterically demanding cyclopentylmethoxy moiety can impart unique conformational constraints and metabolic stability in drug candidates. Understanding the nuances of coupling this specific boronic acid is therefore crucial for researchers aiming to leverage its synthetic potential.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center. This is often the rate-determining step and is crucial for the overall efficiency of the reaction.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(L2)-X" [fillcolor="#F1F3F4"]; "Ar-Pd(II)(L2)-Ar'" [fillcolor="#F1F3F4"]; "Ar'-B(OH)2" [fillcolor="#FFFFFF", shape=ellipse]; "Ar-X" [fillcolor="#FFFFFF", shape=ellipse]; "Ar-Ar'" [fillcolor="#FFFFFF", shape=ellipse]; Base [fillcolor="#FFFFFF", shape=ellipse, style=dashed];

"Pd(0)L2" -> "Ar-Pd(II)(L2)-X" [label="Oxidative\nAddition"]; "Ar-Pd(II)(L2)-X" -> "Ar-Pd(II)(L2)-Ar'" [label="Transmetalation"]; "Ar-Pd(II)(L2)-Ar'" -> "Pd(0)L2" [label="Reductive\nElimination"];

"Ar-X" -> "Ar-Pd(II)(L2)-X"; "Ar'-B(OH)2" -> "Ar-Pd(II)(L2)-X"; Base -> "Ar'-B(OH)2" [style=dashed]; "Ar-Pd(II)(L2)-Ar'" -> "Ar-Ar'"; } caption: "Suzuki-Miyaura Catalytic Cycle"

The presence of the electron-donating 3-(cyclopentylmethoxy) group on the phenylboronic acid can facilitate the transmetalation step by increasing the nucleophilicity of the arylboronic acid. However, the steric bulk of the cyclopentylmethoxy group may necessitate the use of bulky phosphine ligands to promote reductive elimination and prevent catalyst deactivation.

Experimental Protocol: A Validated Approach

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-(Cyclopentylmethoxy)phenylboronic acid with a representative aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
3-(Cyclopentylmethoxy)phenylboronic acidOrganoboron coupling partner
Aryl bromideElectrophilic coupling partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Palladium catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-DioxaneSolvent
WaterCo-solvent
Schlenk flaskReaction vessel for inert atmosphere
Magnetic stirrer with heatingFor mixing and heating
CondenserTo prevent solvent loss
Nitrogen or Argon gasInert atmosphere
Standard glassware for workup and purification
Step-by-Step Procedure

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Assemble Reaction"]; B [label="2. Degas the Mixture"]; C [label="3. Add Catalyst"]; D [label="4. Heat Reaction"]; E [label="5. Monitor Progress (TLC/LC-MS)"]; F [label="6. Workup"]; G [label="7. Purification"];

A -> B; B -> C; C -> D; D -> E; E -> F [label="Upon Completion"]; F -> G; } caption: "Experimental Workflow"

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-(Cyclopentylmethoxy)phenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Key Considerations and Optimization
  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a versatile catalyst, for more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalyst systems may be required. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃, are often effective.[5] These bulky, electron-rich ligands can facilitate both oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical for activating the boronic acid.[6] While K₂CO₃ is a common and effective choice, other bases like K₃PO₄, Cs₂CO₃, or organic bases such as triethylamine can be screened for optimal results, especially if the substrates are base-sensitive.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Toluene, DMF, or THF can be used as alternatives to 1,4-dioxane. The ratio of the organic solvent to water can also be optimized.

  • Temperature: The reaction temperature can be adjusted to control the reaction rate. While 90 °C is a good starting point, some reactions may proceed at lower temperatures, while more challenging couplings might require higher temperatures.

Data Presentation: Expected Outcomes

The following table provides a hypothetical example of expected yields for the coupling of 3-(Cyclopentylmethoxy)phenylboronic acid with various aryl bromides under the optimized conditions. Actual yields will vary depending on the specific substrate and reaction conditions.

Aryl BromideProductExpected Yield (%)
4-Bromoacetophenone4'-(Cyclopentylmethoxy)-[1,1'-biphenyl]-4-yl)(phenyl)methanone85-95
1-Bromo-4-nitrobenzene4'-(Cyclopentylmethoxy)-4-nitro-1,1'-biphenyl80-90
2-Bromopyridine2-(3'-(Cyclopentylmethoxy)-[1,1'-biphenyl]-2-yl)pyridine75-85

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, or low temperature.Use a fresh batch of catalyst, ensure the base is anhydrous, or increase the reaction temperature. Consider a more active catalyst/ligand system.
Homocoupling of Boronic Acid Presence of oxygen, or slow transmetalation.Thoroughly degas the reaction mixture. Use a more efficient ligand to promote the desired cross-coupling.
Protodeboronation Excess water or prolonged reaction time at high temperature.Use anhydrous solvents and a minimal amount of water. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The palladium-catalyzed cross-coupling of 3-(Cyclopentylmethoxy)phenylboronic acid is a powerful method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and selectivity. The protocols and insights provided in these application notes serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize this important building block in their synthetic endeavors.

References

  • Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Google Patents.
  • Google Patents. Method of carrying out suzuki - miyaura cc-coupling reactions.
  • Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • JETIR.org. SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • ResearchGate. Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling.... [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling Using 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of pharmaceutical intermediates utilizing 3-(Cyclopentylmethoxy)phenylboronic acid. The core of this application note is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, a representative experimental protocol, purification techniques, and safety considerations.

Introduction: The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[3][4] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for creating a diverse array of molecular architectures.[4] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, stands out for its mild reaction conditions and broad functional group tolerance.[2][5][6] This reaction is a powerful method for constructing biaryl and hetero-biaryl scaffolds, which are common structural motifs in many pharmacologically active compounds.[1][6]

3-(Cyclopentylmethoxy)phenylboronic acid is a valuable reagent that introduces a substituted phenyl ring, a feature that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclopentylmethoxy group can enhance lipophilicity, potentially improving cell membrane permeability and metabolic stability. This application note will detail a representative protocol for the use of 3-(Cyclopentylmethoxy)phenylboronic acid in a Suzuki-Miyaura coupling reaction to generate a biaryl compound, a key intermediate for further pharmaceutical development.

The Suzuki-Miyaura Coupling: Principles and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl product (Ar¹-Ar²), and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][7]

The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency and yield.[7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X Ar1PdX Ar¹-Pd(II)Ln-X OxAdd->Ar1PdX Transmetalation Transmetalation Ar1PdX->Transmetalation Ar²-B(OR)₂ Base Ar1PdAr2 Ar¹-Pd(II)Ln-Ar² Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Ar¹-Ar² Product Biaryl Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2B Boronic Acid (Ar²-B(OH)₂) Ar2B->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup: - Add solids to flask - Purge with inert gas start->setup solvents 2. Add Solvents: - 1,4-Dioxane - Degassed Water setup->solvents catalyst 3. Add Catalyst: - PdCl₂(dppf)·CH₂Cl₂ solvents->catalyst reaction 4. Reaction: - Heat to 90-100 °C - Stir for 4-12 hours catalyst->reaction monitoring 5. Monitor Progress: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine monitoring->workup Complete purification 7. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification characterization 8. Characterization: - NMR, HPLC, MS purification->characterization end End: Pure Product characterization->end caption Figure 2: Experimental Workflow.

Sources

Troubleshooting & Optimization

Purification techniques for 3-(Cyclopentylmethoxy)phenylboronic acid crude products

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Arylboronic Acids | Application: Suzuki-Miyaura Coupling / Drug Discovery

Introduction: The "Amphiphilic" Challenge

You are likely encountering difficulties purifying 3-(Cyclopentylmethoxy)phenylboronic acid because it occupies a frustrating "middle ground" in solubility.[1] Unlike simple phenylboronic acid, the cyclopentyl ether tail adds significant lipophilicity, making the molecule sticky and prone to oiling out rather than crystallizing.[1] Conversely, the boronic acid head (-B(OH)₂) creates strong hydrogen-bonding networks and interacts aggressively with silica gel.[1]

This guide bypasses standard "textbook" advice (which often fails for lipophilic boronic acids) and focuses on phase-switching protocols that utilize the molecule's reversible ionization.[1]

Module 1: The "Oily Crude" & Protodeboronation

Symptom: The product remains a sticky, dark oil or semi-solid that refuses to crystallize. NMR shows a mixture of product and a neutral aromatic impurity.

Root Cause Analysis

The most common impurity is 1-(cyclopentylmethoxy)benzene , resulting from protodeboronation (loss of the boron group). Because both the product and this impurity are lipophilic ethers, they co-elute on silica and co-solubilize in organic solvents.[1] Standard recrystallization fails because the oily impurity prevents the crystal lattice from forming.

The Solution: Phase-Switching Extraction (The "Self-Validating" Protocol)

This method is self-validating because the separation relies on a chemical switch (pH change) that only the boronic acid can undergo. The neutral impurity cannot follow the product into the aqueous phase.

Reagents Required:

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1]

  • 2M Sodium Hydroxide (NaOH)[1]

  • 2M Hydrochloric Acid (HCl)[1]

  • Hexanes[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oily mixture in Et₂O (approx. 10 mL per gram of crude). Do not use DCM; it creates emulsions during the basic wash.

  • The "Switch" (Basification): Add 2M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[1][3][4][5][6] The boronic acid converts to the water-soluble sodium boronate salt (

      
      ). The neutral impurity remains in the Et₂O.
      
  • Phase Separation: Separate the layers.

    • Keep the Aqueous Layer (Bottom): Contains your Product.[1][7]

    • Keep the Organic Layer (Top): Contains Impurities (Analyze by TLC to confirm).

  • The Wash: Wash the aqueous layer twice with fresh Et₂O.[1] This aggressively strips any remaining lipophilic impurities.[1]

  • The "Return" (Acidification): Cool the aqueous layer to 0°C. Slowly add 2M HCl while stirring until pH reaches ~1-2.

    • Observation: The product should precipitate as a white solid.[1]

  • Isolation: Filter the solid. If it "oils out" instead of precipitating (due to the cyclopentyl group), extract the acidified aqueous layer with EtOAc , dry over Na₂SO₄, and concentrate.

PurificationWorkflow Crude Crude Mixture (Product + Neutral Impurity) Solvent Dissolve in Et2O Crude->Solvent NaOH Add 2M NaOH (Phase Switch) Solvent->NaOH Separation Phase Separation NaOH->Separation OrgPhase Organic Phase (Contains Neutral Impurity) Separation->OrgPhase AqPhase Aqueous Phase (Contains Product as Boronate Salt) Separation->AqPhase Discard Discard Organic Phase OrgPhase->Discard Wash Wash with Et2O x2 AqPhase->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Precipitate Precipitate/Extract Product Acidify->Precipitate

Figure 1: The Phase-Switching Extraction workflow isolates the boronic acid based on its ability to ionize, mechanically excluding neutral byproducts.

Module 2: The "Ghost" Impurity (Boroxine Formation)

Symptom: Melting point is broad/low, or elemental analysis is off, but NMR looks clean.[1] Or, NMR shows multiple sets of peaks that coalesce upon heating.[1]

Root Cause Analysis

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1][8] This is not a permanent impurity but a thermodynamic equilibrium driven by the removal of water (e.g., during vacuum drying).[1]

  • 3-(Cyclopentylmethoxy)phenylboronic acid is particularly prone to this because the lipophilic tail excludes atmospheric moisture that would normally reverse the process.

Troubleshooting Table: Boronic Acid vs. Boroxine
FeatureBoronic Acid (Monomer)Boroxine (Trimer)
Structure


Solubility Higher polarityLower polarity (more lipophilic)
NMR (D₂O/NaOD) Single set of peaksHydrolyzes to monomer immediately
NMR (CDCl₃) Broad -OH peaksDistinct peaks, often shifted
TLC Behavior Streaks/Stays at baselineRuns higher (less polar)
Corrective Action: Controlled Re-hydration

If you need the pure monomer (e.g., for precise stoichiometry):

  • Recrystallization Solvent: Use Acetonitrile/Water (9:1) .[1] The presence of water forces the equilibrium toward the monomer.

  • Drying: Do not dry under high vacuum at high heat (e.g., >50°C).[1] Air dry or use a desiccator with a hydration source (saturated salt solution) rather than P₂O₅.[1]

BoroxineEquilibrium Acid 3 x Boronic Acid (Monomer) Boroxine Boroxine (Trimer/Anhydride) Acid->Boroxine - Heat/Vacuum Water 3 H2O Boroxine->Acid + Water/Humidity

Figure 2: The reversible dehydration of boronic acids.[1] Note that "impurities" seen in anhydrous NMR solvents (CDCl₃) are often just the boroxine form.

Module 3: Chromatography (The Last Resort)

Symptom: Extraction failed to remove a polar impurity, and you must run a column.

The Challenge

Boronic acids interact with the silanol groups (


) on silica gel, leading to severe tailing and irreversible adsorption.
Modified Protocol

If you must use flash chromatography, you cannot use standard solvents.[1] You must "passivate" the silica.[1]

  • Solvent System: DCM / MeOH (95:5).[1]

  • The Additive: Add 1% Acetic Acid to the eluent.

    • Why? The acid competitively binds to the basic sites on the silica, allowing the boronic acid to elute freely.

  • Alternative: Convert to the Pinacol Ester .[1]

    • React crude with Pinacol (1.1 eq) and MgSO₄ in DCM for 2 hours.

    • The resulting ester is stable, lipophilic, and purifies easily on silica (Hexane/EtOAc).[1]

    • Note: Hydrolysis back to the acid requires harsh conditions (NaIO₄/HCl), so only do this if the ester can be used in the next step (which it usually can for Suzuki couplings).

FAQ: Storage & Stability

Q: Can I store the product in a standard vial? A: Yes, but expect boroxine formation over time.[1] For long-term storage, keep at 4°C. If precise stoichiometry is required later, re-measure the molecular weight (titration) or assume a mixture of acid/anhydride.[1]

Q: My Suzuki coupling failed with this product. Is it the purity? A: Check the "oily" impurity. If it is the protodeboronated arene, it acts as an inert diluent.[1] However, if you have residual Copper or Iron (from the synthesis of the boronic acid), these can kill the Palladium catalyst.

  • Test: Dissolve a small amount in acetone.[1] If the solution is green/blue, you have metal contamination.[1] Wash the acid-base precipitate with 10% EDTA solution before the final acid wash.

References

  • Hall, D. G. (2011).[1][9] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][9] Wiley-VCH.[1][9] Link[1]

    • Foundational text on boroxine-acid equilibrium and general properties.
  • Santucci, L., & Gilman, H. (1958).[1] Arylboronic Acids.[1][3][7][8][10][11][12] IV. The Boroxine-Boronic Acid Equilibrium.[1][13] Journal of the American Chemical Society, 80(8), 193–196.[1] Link[1]

    • Establishes the thermodynamic causality of the dehydr
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

    • Discusses protodeboronation mechanisms and stability of alkoxy-substituted boronic acids.
  • Wainwright, P. (2016).[1] Purification of Boronic Acids/Boronate Esters.[1][7][10] ResearchGate (Expert Consensus).[1] Link

    • Field-verified protocols for acid-base extraction of lipophilic boronic acids.

Sources

Overcoming steric hindrance in 3-(Cyclopentylmethoxy)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Suzuki-Miyaura cross-coupling reactions involving 3-(Cyclopentylmethoxy)phenylboronic acid , specifically focusing on overcoming steric hindrance and associated kinetic bottlenecks.

Topic: Overcoming Steric Hindrance & Kinetic Stalling in Suzuki-Miyaura Coupling Reagent Focus: 3-(Cyclopentylmethoxy)phenylboronic acid (CAS: N/A - Generic Structure Type) Target Audience: Medicinal Chemists, Process Chemists

Technical Analysis: The Steric & Electronic Landscape

Before troubleshooting, it is critical to diagnose whether your low yields are truly due to steric hindrance or a masked electronic issue.

  • Steric Profile: The 3-(cyclopentylmethoxy) group is in the meta position relative to the boronic acid. While not directly hindering the boron center (as an ortho substituent would), the flexible cyclopentyl tail can sweep a significant volume, potentially interfering with catalyst approach in highly congested transition states (e.g., when coupling with ortho-substituted aryl halides).

  • Electronic Profile: The alkoxy group exerts a -I (inductive withdrawing) effect and a +M (mesomeric donating) effect. At the meta position, the +M effect does not directly enrich the carbon bearing the boron. Consequently, the C-B bond is relatively stable compared to ortho/para-alkoxy isomers, but the ring remains moderately electron-rich, posing a risk of competitive homocoupling or oxidation.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls with Bulky Electrophiles (Ortho-Substituted)

User Question: I am trying to couple 3-(cyclopentylmethoxy)phenylboronic acid with a 2,6-disubstituted aryl bromide. The conversion stops at <20%. Is the boronic acid too bulky?

Senior Scientist Response: The boronic acid itself is not the primary steric offender, but the Transmetalation step is failing. In sterically demanding couplings, the "ate" complex formation (boronate + Pd-Ar) is reversible and slow.

  • Root Cause: Standard ligands (PPh3, dppf) create a Pd center that is too crowded to accept both the bulky aryl halide and your boronic acid.

  • Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

    • Recommendation: Use SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but critically, they form a "pocket" that accommodates hindered substrates.

    • Alternative: Use Pd-PEPPSI-IPr precatalysts. The NHC ligand throws the steric bulk away from the metal center ("flexible steric bulk"), allowing approach of the boronate.

Issue 2: Protodeboronation (Loss of Boron Species)

User Question: I see the de-boronated byproduct (cyclopentylmethoxybenzene) in my LCMS. Is steric hindrance causing the catalyst to fall off, leading to hydrolysis?

Senior Scientist Response: Steric hindrance slows the cross-coupling cycle, leaving the boronic acid exposed to side reactions for longer durations.

  • Mechanism: Under basic aqueous conditions, if Transmetalation is slow (due to sterics), the boronic acid undergoes base-catalyzed protodeboronation.

  • Solution:

    • Reduce Water: Switch to anhydrous conditions using CsF or K3PO4 in Dioxane/Toluene. Water is the proton source; removing it stops the pathway.

    • MIDA Boronates: If the boronic acid is unstable, convert it to a MIDA boronate for slow release, maintaining a low concentration of the active free boronic acid.

Issue 3: Homocoupling of the Boronic Acid

User Question: I am getting significant amounts of the biaryl dimer (3,3'-bis(cyclopentylmethoxy)biphenyl). How do I stop this?

Senior Scientist Response: Homocoupling is driven by oxygen (Glaser-type mechanism) or high Pd(II) concentrations relative to the halide.

  • Causality: In hindered systems, oxidative addition of the aryl halide is slow. This leaves Pd(0) idle, which can be oxidized by trace O2 to Pd(II), which then consumes two equivalents of your boronic acid.

  • Solution:

    • Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles).

    • Sacrificial Reductant: Add 5-10 mol% of hydroquinone or use a Pd(0) source directly (e.g., Pd2(dba)3) instead of Pd(II) salts.

Strategic Optimization Protocol

Protocol A: The "Bulky Partner" System (High Steric Demand)

Use this when coupling with ortho-substituted aryl halides.

ParameterRecommendationRationale
Catalyst Pd(OAc)2 (2 mol%) + SPhos (4 mol%) SPhos is the "Gold Standard" for hindered Suzuki couplings.
Alt. Catalyst Pd-PEPPSI-IPr (2 mol%) Excellent for extremely hindered (tetra-ortho) systems.
Base K3PO4 (3.0 equiv) Mild base; phosphate assists in pre-orienting the boronic acid.
Solvent Toluene / Water (10:1) Biphasic system allows phase-transfer catalysis; Toluene solvates the lipophilic tail.
Temperature 100°C (Sealed Tube) High energy required to overcome steric repulsion barrier.
Protocol B: The "Anhydrous" System (Protodeboronation Prone)

Use this if the boronic acid is degrading before coupling.

  • Vessel: Flame-dried screw-cap vial with septum.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • 3-(Cyclopentylmethoxy)phenylboronic acid (1.5 equiv)

    • Pd2(dba)3 (2 mol%)

    • XPhos (8 mol%)

    • CsF (3.0 equiv) - Anhydrous fluoride source activates Boron without water.

  • Solvent: Anhydrous 1,4-Dioxane .

  • Execution: Heat at 90°C under Argon.

Mechanistic Visualization

The following diagram illustrates the specific bottleneck caused by steric hindrance (Transmetalation stall) and the pathway to the undesired protodeboronation side product.

SuzukiHindrance Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd Aryl Halide TransMetal Transmetalation (Steric Bottleneck) OxAdd->TransMetal + Boronate Boron Boronic Acid (Activated 'ate' complex) Boron->TransMetal Hydrolysis Hydrolysis/Degradation Boron->Hydrolysis Slow consumption RedElim Reductive Elimination TransMetal->RedElim Slow Step (Requires Bulky Ligand) Protodeb Protodeboronation (Ar-H + B(OH)3) TransMetal->Protodeb Stalls here -> Exposed to H2O RedElim->Start Regeneration Product Coupled Biaryl RedElim->Product

Caption: Kinetic pathway showing the Transmetalation step as the primary failure mode in hindered couplings. Stalling here diverts flux toward protodeboronation.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[2] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Precatalyst Design. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Troubleshooting Catalyst Issues with 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Cyclopentylmethoxy)phenylboronic acid is a valuable building block for introducing a lipophilic ether motif into biaryl scaffolds via Suzuki-Miyaura cross-coupling. While generally stable, users frequently report "catalyst poisoning"—characterized by stalled conversion or immediate precipitation of palladium black.

In 90% of cases, what appears to be intrinsic catalyst poisoning is actually a secondary effect of oxidative instability (generating inhibitory phenols) or trace synthetic impurities (sulfur/nitrogen residuals from upstream manufacturing). This guide provides a systematic approach to diagnosing and resolving these specific failure modes.

Compound Properties Table
PropertySpecificationRelevance to Catalysis
Structure m-Alkoxy Phenylboronic AcidElectron-rich ring; prone to protodeboronation and oxidation.
Electronic Nature Electron-Donating (+I, +M)Increases nucleophilicity but accelerates oxidative degradation.
Sterics Cyclopentyl GroupModerate bulk; can retard transmetallation if ligand is also bulky.
Common Impurities Boroxines, Phenols, HalidesPhenols can coordinate Pd(II); Boroxines alter stoichiometry.

Diagnostic Hub: Troubleshooting Q&A

Q1: "My reaction mixture turned black within 10 minutes, and conversion is <5%. Is the catalyst poisoned?"

Diagnosis: This is likely Palladium Aggregation (formation of inactive Pd-black), not classical poisoning.[1] Technical Insight: The electron-rich nature of the 3-(cyclopentylmethoxy)phenyl ring facilitates rapid transmetallation. If the oxidative addition step (with your aryl halide) is slow, or if the ligand concentration is insufficient, the high concentration of Pd(0) species will aggregate into bulk metal [1]. Immediate Action:

  • Check Ligand/Pd Ratio: Ensure a ratio of

    
     2:1 (for monodentate phosphines) or 1.1:1 (for bidentate ligands).
    
  • Switch Ligands: Move to bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., Pd-PEPPSI), which stabilize the Pd(0) intermediate more effectively than PPh3 [2].

Q2: "The reaction proceeds to 30-40% conversion and then stalls completely. Adding more catalyst doesn't help."

Diagnosis: This is True Catalyst Poisoning or Product Inhibition . Technical Insight:

  • Scenario A (Poisoning): Trace impurities in the boronic acid (often thiols or thioethers if the starting material was synthesized via specific routes, or residual heavy metals) are binding irreversibly to the active Pd center.

  • Scenario B (Inhibition): The boronic acid has oxidized to 3-(cyclopentylmethoxy)phenol . Phenols can act as weak ligands, coordinating to Pd(II) species and retarding the cycle, or consuming the base required for transmetallation [3]. Immediate Action: Perform the "Spike Test" (see Protocol A below) to distinguish between reagent depletion and active catalyst death.

Q3: "I see a new spot on TLC that isn't product or starting material. Could this be the poison?"

Diagnosis: Likely Protodeboronation (formation of (cyclopentylmethoxy)benzene). Technical Insight: Electron-rich boronic acids are susceptible to hydrolytic cleavage of the C-B bond, especially in aqueous base at high temperatures. This consumes the boronic acid, leaving the aryl halide unreacted. The "poisoning" is actually a stoichiometry failure—you ran out of nucleophile [4]. Immediate Action:

  • Switch to anhydrous conditions (use bases like K3PO4 or Cs2CO3 in Dioxane/Toluene).

  • Increase boronic acid equivalents (1.5 - 2.0 eq).

Deep Dive: Mechanisms of Deactivation

Understanding how the catalyst dies is critical for preventing recurrence.

Visualizing the Failure Pathways

The following diagram illustrates the three primary failure modes when using 3-(Cyclopentylmethoxy)phenylboronic acid.

CatalystFailure Start Active Pd(0) Catalyst Cycle Catalytic Cycle (Suzuki Coupling) Start->Cycle Substrates + Base Poison Pathway A: Direct Poisoning (Trace S/N Impurities) Start->Poison Irreversible Binding Aggreg Pathway B: Aggregation (Pd Black Formation) Start->Aggreg Low Ligand Stability Slow Ox. Addition Cycle->Start Turnover Deboron Pathway C: Protodeboronation (Loss of Boron Species) Cycle->Deboron High Temp / Aq. Base DeadPd Inactive Pd Species Poison->DeadPd Aggreg->DeadPd DeadNu Inactive Arene (No Reaction) Deboron->DeadNu Boronic Acid Consumed

Figure 1: Decision pathways leading to reaction failure. Pathway A represents chemical poisoning, Pathway B represents physical deactivation, and Pathway C represents reagent decomposition.

Validated Troubleshooting Protocols

Protocol A: The "Spike" Test (Diagnosing Catalyst Death)

Use this to determine if the reaction stopped due to catalyst death or reagent consumption.

  • Take an Aliquot: When the reaction stalls (e.g., 40% conversion), remove a small sample for HPLC/LCMS analysis (Timepoint 1).

  • The Spike: Add 0.5 equivalents of a "standard" easy substrate pair (e.g., 4-bromotoluene and phenylboronic acid) to the existing reaction pot.

  • Incubate: Continue heating for 1 hour.

  • Analyze: Take a second aliquot (Timepoint 2).

    • Result A (New product forms): The catalyst is ALIVE . The issue is your specific substrates (sterics/electronics) or reagent degradation (protodeboronation).

    • Result B (No new product): The catalyst is DEAD . This confirms poisoning or total aggregation. Focus on purity of reagents.

Protocol B: Boronic Acid Purification (Removing Oxidative Poisons)

Commercially stored boronic acids often contain phenolic oxidation products that inhibit catalysis.

  • Dissolution: Dissolve the crude 3-(Cyclopentylmethoxy)phenylboronic acid in 1M NaOH (aqueous). The boronic acid and phenol will dissolve; neutral organic impurities will not.

  • Wash: Wash the aqueous layer with CH2Cl2 (removes neutral organics).

  • Precipitation: Carefully acidify the aqueous layer to pH ~5-6 using 1M HCl.

    • Note: Boronic acids precipitate at mild acid pH; phenols often remain in solution or precipitate at different pH.

  • Filtration: Collect the solid, wash with cold water, and dry under vacuum.

  • Verification: Check 1H NMR. A clean spectrum should show the cyclopentyl protons and the aromatic signals without extra "shoulder" peaks characteristic of phenols [5].

Protocol C: Optimized Coupling Conditions

A robust starting point designed to minimize deactivation for this specific substrate class.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·CH2Cl2 (2-5 mol%)Ferrocenyl ligand resists aggregation and tolerates oxygen better than PPh3.
Base K3PO4 (3.0 eq) Anhydrous phosphate minimizes protodeboronation compared to carbonates.
Solvent 1,4-Dioxane (dry)High boiling point, good solubility for lipophilic ethers.
Additive Water (5-10 eq) Controlled water addition is better than wet solvent; essential for the boronate pathway.
Temp 80°C Sufficient for turnover but minimizes thermal deboronation.

References

  • Mechanisms of Pd Deactivation: Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous? Advanced Synthesis & Catalysis, 348(5), 609-679. Link

  • Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Boronic Acid Oxidation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Protodeboronation: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Bronsted Relationships. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Boronic Acid Purity: Hall, D. G. (Ed.). (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Removing palladium residues from 3-(Cyclopentylmethoxy)phenylboronic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Palladium Residues from 3-(Cyclopentylmethoxy)phenylboronic Acid Case ID: PD-REM-3CPBA Applicable Standards: ICH Q3D (Class 2B), USP <232>

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: You are isolating 3-(Cyclopentylmethoxy)phenylboronic acid . This molecule presents a specific remediation paradox:

  • The Lipophilic Tail: The cyclopentyl ether group increases solubility in non-polar organic solvents (DCM, EtOAc) but makes aqueous extraction of metal salts less efficient.

  • The Lewis Acid Head: The boronic acid moiety (

    
    ) is an electrophile (Lewis acid). It will reversibly bind to basic sites (Lewis bases), including nitrogen-containing ligands often found on silica scavengers or impurities.
    

The Contaminant: Palladium (Pd) residues from cross-coupling (Suzuki-Miyaura) or borylation reactions. Pd exists in two problematic states:

  • Pd(0) Nanoparticles: "Pd black" colloids that pass through standard filters.

  • Pd(II) Complexes: Soluble species coordinated to phosphine ligands or, critically, coordinated to the aromatic

    
    -system of your product.
    

Diagnostic Phase: Before You Start

Q: How do I know which remediation method to choose? A: Perform a visual and chemical assessment of your crude material.

ObservationProbable Pd StateRecommended Action
Black/Grey Solids Colloidal Pd(0)Filtration + Carbon. Colloids need physical adsorption or fine filtration (Celite).
Brown/Red Oil Soluble Pd(II) - Ligand BoundFunctionalized Silica (Thiol). Ligand exchange is required to break the Pd-Phosphine bond.
Orange Tint Pd(II) - Product BoundFunctionalized Silica (DMT/TMT). High affinity scavengers are needed to out-compete the product interaction.

The Remediation Toolkit (Protocols)

Method A: Functionalized Silica (The Gold Standard)

Best for: High-value APIs, strict ppm limits (<10 ppm), and preserving yield.

Critical Scientific Constraint: DO NOT use amine-functionalized silica (e.g., Si-Triamine, Si-DA).

  • Reasoning: Your product is a boronic acid (Lewis Acid). It will coordinate with the amine (Lewis Base) on the silica, leading to significant product retention on the filter and yield loss.

Recommended Scavenger:

  • Si-Thiol (Mercaptopropyl) or Si-DMT (Dimercaptotriazine) .

  • Mechanism: Sulfur is a "soft" donor with high affinity for Pd (a "soft" metal), forming a covalent Pd-S bond that is stronger than the Pd-Boronic acid interaction.

Protocol:

  • Dissolution: Dissolve crude 3-(Cyclopentylmethoxy)phenylboronic acid in THF or Ethyl Acetate (10 mL/g). Avoid alcohols if possible to prevent boronic ester formation, though MeOH is acceptable if temperature is kept low.

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 10–50% w/w relative to the crude mass.

    • Note: If initial Pd > 1000 ppm, use 50% w/w. If < 500 ppm, use 10% w/w.

  • Incubation: Stir gently at 40°C for 4 hours .

    • Why heat? Heat increases the kinetics of ligand exchange, allowing the scavenger to "strip" Pd from the product.

    • Warning: Do not exceed 60°C to prevent protodeboronation (loss of the boron group).

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover any entrained product.

  • Concentration: Evaporate solvent to yield the purified solid.

Method B: Activated Carbon (The Traditionalist)

Best for: Bulk removal of gross contamination (>1000 ppm) or colloidal Pd.

Protocol:

  • Slurry: Dissolve crude product in Ethanol or THF. Add Activated Carbon (e.g., Darco KB-B or Norit) at 10–20% w/w.

  • Activation: Heat to 50°C for 1–2 hours.

  • Filtration: Filter hot through a Celite pad. Carbon fines are notorious for passing through paper filters; Celite is mandatory.

  • Drawback: Boronic acids have a tendency to adsorb non-specifically to the carbon pore structure. Expect a 5–15% yield loss .

Troubleshooting & FAQs

Q: My Pd levels are down, but my product yield dropped significantly. Why? A: You likely used a basic scavenger (amine) or excessive activated carbon.

  • Fix: Switch to Si-Thiol (acidic/neutral). If using carbon, reduce loading to 5% w/w or switch to silica.

  • Recovery: If you used an amine scavenger, wash the silica filter cake with slightly acidic THF (1% Acetic Acid) to break the Boron-Nitrogen interaction and release your product.

Q: The product turned into a phenol (3-(Cyclopentylmethoxy)phenol). What happened? A: You experienced Oxidative Protodeboronation .

  • Cause: This occurs when boronic acids are exposed to Pd, base, and an oxidant (like air) simultaneously, especially in peroxide-containing ethers (THF/Dioxane).

  • Fix: Use fresh, peroxide-free THF or switch to Ethyl Acetate. Ensure the scavenging step is performed under an inert atmosphere (Nitrogen/Argon) if heating is required.

Q: I see "new" impurities in NMR after scavenging. A: Check for Boroxine formation .

  • Explanation: Boronic acids dehydrate to form cyclic trimers (boroxines) upon concentration.

  • Verification: Add a drop of

    
     to your NMR tube. If the impurity disappears and the monomer signal sharpens, it was just the anhydride. This is not a chemical impurity; it is a physical state change.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct remediation pathway based on your specific constraints.

Pd_Remediation_Workflow Start Crude 3-(Cyclopentylmethoxy) phenylboronic acid Measure Measure Initial Pd (ICP-MS / XRF) Start->Measure Decision_Level Pd Concentration? Measure->Decision_Level High_Pd > 1000 ppm (Gross Contamination) Decision_Level->High_Pd High Low_Pd < 500 ppm (Polishing) Decision_Level->Low_Pd Low Carbon_Step Activated Carbon Treatment (10-20 wt%) High_Pd->Carbon_Step Silica_Select Select Functionalized Silica Low_Pd->Silica_Select Carbon_Step->Measure Re-check Warning_Amine AVOID Amine Scavengers (Lewis Acid Interaction) Silica_Select->Warning_Amine Constraint Check Select_Thiol Select Si-Thiol or Si-DMT (Sulfur-based) Warning_Amine->Select_Thiol Process Slurry: 40°C, 4 hours Solvent: THF or EtOAc Select_Thiol->Process Filter Filter (0.45µm / Celite) Process->Filter Final_Test Final QC (Pd < 10 ppm) Filter->Final_Test

Figure 1: Decision matrix for palladium scavenging from aryl boronic acids, emphasizing the avoidance of amine-based scavengers to prevent yield loss.

Comparative Data: Scavenger Efficiency

The following table summarizes expected performance based on internal application data for aryl boronic acids.

MethodPd Removal EfficiencyProduct Recovery (Yield)CostCompatibility with Boronic Acids
Si-Thiol / Si-DMT High (>95%)High (>90%)HighExcellent (No interaction)
Activated Carbon Moderate (70-85%)Moderate (80-90%)LowFair (Adsorption risk)
Si-Triamine ModerateLow (<60%) ModeratePoor (Binds product)
Crystallization Low (Co-crystallizes)HighLowPoor (For ppm levels)

References

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Retrieved from [Link]

  • Biotage. (2022). Metal Scavenging User Guide: Strategies for API Purification. Retrieved from [Link]

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SC-Homocoupling-Prevention Subject: Minimizing Oxidative Homocoupling Side-Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Substrate Profile:

  • Molecule: 3-(Cyclopentylmethoxy)phenylboronic acid

  • Key Structural Feature: The meta-cyclopentylmethoxy substituent acts as a moderate electron-donating group (EDG).

  • Reactivity Implication: While electron-rich boronic acids are generally more robust against protodeboronation than their electron-deficient counterparts, they remain highly susceptible to oxidative homocoupling (formation of the Ar-Ar dimer). This side reaction is the primary cause of yield erosion in this specific class of substrates.

The Core Problem: Homocoupling in Suzuki-Miyaura reactions is rarely a random event; it is a symptom of specific mechanistic failures—primarily the presence of reactive oxygen species (ROS) or improper catalyst cycling.

Diagnostic & Mechanistic FAQs

Q1: Why is my 3-(Cyclopentylmethoxy)phenylboronic acid dimerizing instead of coupling with the halide?

A: The mechanism is almost exclusively oxidative . In a standard Suzuki cycle, Pd(0) undergoes oxidative addition with your aryl halide (Ar-X).[1][2][3] However, if Oxygen (O₂) is present, it intercepts the catalyst.

  • O₂ oxidizes Pd(0) or reacts with Pd(II) intermediates to form peroxo-palladium species.

  • This electrophilic Pd-species reacts with two equivalents of your boronic acid (transmetallation) rather than one Ar-X and one Ar-B(OH)₂.

  • Reductive elimination releases the homodimer (Ar-Ar), consuming 2 equivalents of your precious starting material.

Q2: I am using a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂). Does this matter?

A: Yes. Pd(II) precatalysts must be reduced to Pd(0) to enter the productive cycle.[1]

  • The Risk: If the reduction is slow, the initial Pd(II) species can stoichiometrically react with your boronic acid to form the dimer before the catalytic cycle even begins.

  • The Fix: Ensure your system contains a reductant (often the phosphine ligand itself or an additive like formate) or switch to a pre-activated Pd(0) source if dimerization is severe.

Q3: Does the cyclopentylmethoxy group make this worse?

A: Indirectly, yes. The ether linkage increases the solubility of the boronic acid in organic solvents, potentially raising the local concentration of the boronic acid near the catalyst if not managed correctly. High local concentration favors second-order homocoupling kinetics over first-order cross-coupling.

Troubleshooting Protocols (The "How-To")

Protocol A: The "Slow Addition" Kinetic Control

Target: Minimize instantaneous [Ar-B(OH)₂] relative to [Ar-X].

Logic: Homocoupling is second-order with respect to the boronic acid. Cross-coupling is first-order. By keeping the boronic acid concentration low, you statistically force the catalyst to interact with the Aryl Halide (Ar-X) first.

Step-by-Step:

  • Charge the Reactor: Add Catalyst, Base, and Aryl Halide to the main reaction vessel.

  • Prepare Feed Solution: Dissolve 3-(Cyclopentylmethoxy)phenylboronic acid in the reaction solvent (degassed) in a separate syringe or dropping funnel.

  • Initiate: Bring the main reactor to temperature.

  • Execute Addition: Add the boronic acid solution dropwise over 30–60 minutes using a syringe pump.

    • Note: Do not exceed 1.2 equivalents total.

Protocol B: The "Zero-Oxygen" Standard

Target: Eliminate the oxidant driving the side reaction.

Logic: Sparging is superior to sonication. Freeze-Pump-Thaw is the gold standard but often impractical for scale-up; Subsurface Sparging is the best balance.

Comparison of Degassing Methods:

MethodEfficiencySuitability for Homocoupling Prevention
Sonication LowNOT RECOMMENDED. Does not remove dissolved O₂ effectively.
Balloon Purge MediumRisky. Only clears headspace, not the solvent matrix.
Subsurface Sparging HighRECOMMENDED. Active bubbling of Ar/N₂ through the liquid for >15 mins.
Freeze-Pump-Thaw Very HighExcellent, but time-consuming. Use for small-scale (<100mg) optimization.
Protocol C: The "Sacrificial Reductant" Additive

Target: Rapidly reduce Pd(II) to Pd(0) and scavenge oxidants.

Logic: As demonstrated in the synthesis of LY451395 (Eli Lilly), adding a mild reductant can suppress dimer formation by ensuring Pd stays in the 0 oxidation state, preventing the Pd(II)-mediated homocoupling pathway.

The Fix: Add 10–20 mol% Potassium Formate to your aqueous base solution.

  • Mechanism:[1][2][4][5][6][7] Formate acts as a hydride source, rapidly reducing Pd(II) to Pd(0) without interfering with the main cross-coupling cycle.

Visualizing the Pathways

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Homocoupling cycle. Note the critical role of Oxygen (Red Node) in diverting the pathway.

Suzuki_vs_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X Peroxo Peroxo-Pd(II) Species Pd0->Peroxo + O2 (Oxidation) ArX Aryl Halide (Ar-X) TransMet Transmetallation OxAdd->TransMet + Base Boronic 3-(Cyclopentylmethoxy) phenylboronic acid Boronic->TransMet Prod Product (Ar-Ar') TransMet->Prod Reductive Elim. Prod->Pd0 Regenerates Pd(0) Oxygen Oxygen (O2) CONTAMINATION HomoCoup Homocoupling Dimer (Ar-Ar) Peroxo->HomoCoup + 2x Boronic Acid HomoCoup->Pd0

Figure 1: Mechanistic divergence. The presence of Oxygen (Red) creates a shortcut that consumes Boronic Acid to form Homocoupled Dimers, bypassing the Aryl Halide entirely.

Optimization Data Matrix

Use this table to select the optimal base/solvent system for your specific constraints.

VariableRecommendationMechanistic Rationale
Base K₃PO₄ or K₂CO₃ Weaker bases (Carbonates/Phosphates) release the active boronate species slowly, mimicking the "Slow Addition" effect. Strong bases (hydroxides) accelerate transmetallation too aggressively.
Solvent Toluene/Water (4:1) Biphasic systems often suppress homocoupling better than homogenous DMF/Water systems by partitioning the boronic acid.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bulky ligands (dppf) facilitate reductive elimination of the cross-product over the homocoupling product.
Temperature 60–80°C High enough to drive the difficult Ar-X oxidative addition, but avoid reflux if O₂ ingress is a risk.

References

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.

  • Dambruoso, P., et al. (2007).[8] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3][8][9] Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-(Cyclopentylmethoxy)phenylboronic acid , a specialized organoboron reagent used in Suzuki-Miyaura cross-coupling and medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Structural Context

3-(Cyclopentylmethoxy)phenylboronic acid (MW: 220.07 g/mol ) combines a labile boronic acid moiety with a sterically significant cyclopentyl ether. Unlike simple aryl boronic acids, its mass spectral behavior is defined by the competition between deboronation , anhydride formation , and ether side-chain fragmentation .

This guide compares its fragmentation "performance"—defined as ionization efficiency and diagnostic ion generation—against two standard alternatives: 3-Methoxyphenylboronic acid (stable ether baseline) and 3-(Benzyloxy)phenylboronic acid (aromatic ether analogue).

Feature3-(Cyclopentylmethoxy)phenylboronic acid3-Methoxyphenylboronic acid3-(Benzyloxy)phenylboronic acid
Molecular Weight 220.07 Da151.96 Da228.06 Da
Key Lability Alkyl ether (Cyclopentyl)Boronic acid (Dehydration)Benzyl ether (C-O cleavage)
Diagnostic Fragment m/z 69 (Cyclopentyl cation)m/z 152 (Molecular ion)m/z 91 (Tropylium)

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental setups are recommended. The choice of ionization mode critically alters the observed species.

Protocol A: Electrospray Ionization (ESI-MS/MS)
  • Mode: Negative Ion Mode (ESI-). Boronic acids ionize poorly in positive mode unless derivatized (e.g., with diols).

  • Solvent System: Methanol/Water (50:50) with 0.1% Ammonium Acetate (promotes [M-H]⁻ formation). Avoid acidic modifiers which accelerate deboronation.

  • Direct Infusion: 5 µL/min flow rate.

  • Collision Energy (CID): Stepped 10–40 eV.

Protocol B: Electron Ionization (GC-MS)
  • Inlet Temp: 250°C (Note: Boronic acids may undergo thermal dehydration to boroxines in the injector).

  • Derivatization (Optional but Recommended): Treat with 1,3-propanediol or pinacol to form a stable ester, preventing thermal trimerization.

  • Source Energy: 70 eV.[1]

Fragmentation Analysis: The Core Pathways

A. ESI Negative Mode Pathway ([M-H]⁻)

In negative mode, the deprotonated molecular ion [M-H]⁻ (m/z 219) is the precursor. The fragmentation is dominated by the boronic acid group's instability.

  • Dehydration (Characteristic): The most immediate loss is water (H₂O, 18 Da), forming a cyclic boroxine-like anhydride species (m/z 201) .

  • Ether Cleavage: Higher collision energies trigger the cleavage of the cyclopentyl group. Unlike benzyl ethers, the cyclopentyl group does not form a stable anion; instead, neutral loss of cyclopentene (C₅H₈, 68 Da) occurs via a mechanism similar to a retro-Ene reaction or hydrogen abstraction, leaving a 3-hydroxyphenylboronate anion (m/z 151) .

B. EI Positive Mode Pathway (M⁺)

Under hard ionization (70 eV), the ether linkage becomes the primary site of bond breaking.

  • Cyclopentyl Cation Formation (Base Peak Candidate): The inductive cleavage of the C-O bond releases the stable secondary carbocation, the cyclopentyl cation (m/z 69) . This is the most diagnostic peak distinguishing it from methyl or benzyl analogues.

  • Deboronation: Loss of the B(OH)₂ group (45 Da) is common, often followed by recombination or further fragmentation of the phenyl ring.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways in ESI(-) versus EI(+) modes.

FragmentationPathway Parent Parent Molecule MW: 220 ESI_Ion [M-H]⁻ Precursor m/z 219 Parent->ESI_Ion ESI(-) Ionization EI_Ion Molecular Ion M⁺• m/z 220 Parent->EI_Ion EI(70eV) Ionization Dehydrated Boroxine/Anhydride [M-H-H₂O]⁻ m/z 201 ESI_Ion->Dehydrated - H₂O (18 Da) Phenolic 3-Hydroxyphenylboronate [M-H-C₅H₈]⁻ m/z 151 ESI_Ion->Phenolic - Cyclopentene (68 Da) (Neutral Loss) Cp_Cation Cyclopentyl Cation (Base Peak) m/z 69 EI_Ion->Cp_Cation Alpha Cleavage Ar_Fragment Phenolic Radical [M-C₅H₉]⁺ m/z 151 EI_Ion->Ar_Fragment Ether Cleavage

Figure 1: Divergent fragmentation pathways. ESI favors neutral losses (water, alkene), while EI favors stable carbocation formation (m/z 69).

Comparative Performance Analysis

This section evaluates how the product compares to standard alternatives in an analytical context.

Comparison 1: vs. 3-Methoxyphenylboronic Acid
  • Alternative Structure: Methyl ether (-OCH₃).

  • Fragmentation Difference: The methyl group is tightly bound. In EI-MS, the methyl ether shows a strong molecular ion (m/z 152) and loses a methyl radical (m/z 137) only at high energy.

  • Diagnostic Advantage: The cyclopentyl product is easier to distinguish in complex mixtures because the m/z 69 fragment is unique to the cycloalkyl group, whereas methyl losses are generic.

  • Stability: The methyl variant is more thermally stable; the cyclopentyl variant may degrade to cyclopentene and phenol if the GC inlet is too hot (>280°C).

Comparison 2: vs. 3-(Benzyloxy)phenylboronic Acid
  • Alternative Structure: Benzyl ether (-OCH₂Ph).

  • Fragmentation Difference: The benzyl analogue produces a massive m/z 91 (Tropylium ion) peak in EI-MS, often suppressing the molecular ion.

  • Interference Risk: In biological matrices, m/z 91 is a common background ion. The cyclopentyl m/z 69 is less prone to isobaric interference in aromatic-rich samples, offering higher specificity for impurity profiling.

Summary Data Table
Parameter3-(Cyclopentylmethoxy)phenylboronic acid3-Methoxyphenylboronic acid3-(Benzyloxy)phenylboronic acid
ESI(-) Base Peak m/z 219 ([M-H]⁻)m/z 151 ([M-H]⁻)m/z 227 ([M-H]⁻)
EI(+) Base Peak m/z 69 (Cyclopentyl)m/z 152 (M⁺)m/z 91 (Tropylium)
Thermal Stability Moderate (Elimination risk)HighModerate
Diagnostic Specificity High (Alkyl fragment)Low (Generic mass)Medium (Common aromatic)

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Aryl Ethers. National Institute of Standards and Technology. [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Ethers and Alkanes.[Link]

  • LibreTexts Chemistry. Mass Spectrometry: Fragmentation Patterns of Functional Groups.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.[2] Springer International Publishing.[2] (Referenced for general mechanisms of boronic acid dehydration in ESI).

  • Rilo, R. P., et al.Boronic Acids: Preparation and Applications in Organic Synthesis.

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. Boronic acids and their derivatives are crucial intermediates in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of 3-(Cyclopentylmethoxy)phenylboronic acid, a compound of interest in medicinal chemistry and materials science. By comparing its spectral data with that of related structures, we offer a framework for the unambiguous identification and quality assessment of this important building block.

The Molecular Fingerprint: Understanding the IR Spectrum

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption events are recorded as a spectrum, which serves as a unique "molecular fingerprint." For a multifunctional molecule like 3-(Cyclopentylmethoxy)phenylboronic acid, the IR spectrum reveals a wealth of information about its constituent functional groups, including the boronic acid moiety, the ether linkage, and the aromatic and aliphatic hydrocarbon frameworks.

The interpretation of an IR spectrum involves correlating the observed absorption bands (peaks) with known vibrational frequencies of specific functional groups. This guide will dissect the IR spectrum of 3-(Cyclopentylmethoxy)phenylboronic acid, assigning its characteristic peaks and providing a comparative analysis with simpler, structurally related compounds to highlight the spectral contributions of each molecular component.

Characteristic Infrared Absorption Peaks of 3-(Cyclopentylmethoxy)phenylboronic Acid

The structure of 3-(Cyclopentylmethoxy)phenylboronic acid contains several key functional groups that give rise to distinct and identifiable peaks in its IR spectrum. The table below summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and their typical wavenumber ranges.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3500 - 3200Broad, StrongO-H stretching (hydrogen-bonded)Boronic acid (-B(OH)₂)
3100 - 3000Medium to WeakC-H stretchingAromatic (sp² C-H)
2960 - 2850StrongC-H stretchingAliphatic (sp³ C-H from cyclopentyl and methoxy)
1610 - 1585MediumC=C stretchingAromatic ring
1480 - 1440MediumC=C stretchingAromatic ring
1380 - 1320StrongB-O stretchingBoronic acid (B-O)
1250 - 1200StrongC-O stretchingAryl ether (Ar-O-CH₂)
1100 - 1000StrongC-O stretchingAlkyl ether (CH₂-O)
880 - 820StrongC-H out-of-plane bending1,3-disubstituted aromatic ring
750 - 700StrongO-H out-of-plane bendingBoronic acid (-B(OH)₂)
Comparative Spectral Analysis: Isolating Structural Contributions

To fully appreciate the spectral features of 3-(Cyclopentylmethoxy)phenylboronic acid, it is instructive to compare its IR spectrum with that of a simpler, parent compound: phenylboronic acid.

Phenylboronic Acid: The spectrum of phenylboronic acid is dominated by the features of the phenyl group and the boronic acid moiety. Key absorptions include the broad O-H stretch from 3500-3200 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a strong B-O stretching vibration around 1350 cm⁻¹.

3-(Cyclopentylmethoxy)phenylboronic Acid: The addition of the 3-(cyclopentylmethoxy) substituent introduces several new and informative peaks:

  • Aliphatic C-H Stretches: The most noticeable difference is the appearance of strong absorption bands in the 2960-2850 cm⁻¹ region, which are absent in phenylboronic acid. These peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclopentyl ring and the methylene group of the methoxy linker.

  • Ether C-O Stretches: A strong, characteristic absorption band appears in the 1250-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the aryl and alkyl ether linkages. This is a clear indicator of the presence of the cyclopentylmethoxy group.

  • Substitution Pattern on the Aromatic Ring: The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region provides information about the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong bands are expected in the 880-820 cm⁻¹ and 780-720 cm⁻¹ regions.

This comparative approach allows for a systematic deconstruction of the IR spectrum, enabling researchers to confirm the presence and connectivity of the different structural motifs within the target molecule.

G cluster_molecule 3-(Cyclopentylmethoxy)phenylboronic Acid cluster_ir_peaks Characteristic IR Vibrational Modes A B(OH)₂ B Phenyl Ring A->B B-C bond P1 O-H Stretch (3500-3200 cm⁻¹) A->P1 P4 B-O Stretch (1380-1320 cm⁻¹) A->P4 C Ether Linkage (-O-CH₂-) B->C C-O bond P2 Aromatic C-H Stretch (3100-3000 cm⁻¹) B->P2 D Cyclopentyl Group C->D C-C bond P5 C-O Stretch (1250-1000 cm⁻¹) C->P5 P3 Aliphatic C-H Stretch (2960-2850 cm⁻¹) D->P3

Figure 1. Key functional groups of 3-(Cyclopentylmethoxy)phenylboronic acid and their corresponding characteristic IR vibrational modes.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for acquiring a Fourier-transform infrared (FT-IR) spectrum of a solid sample using the potassium bromide (KBr) pellet method. This technique is widely used due to its reliability and the inertness of the KBr matrix.

Materials and Equipment:

  • 3-(Cyclopentylmethoxy)phenylboronic acid (sample)

  • FT-IR grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Drying: Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H region of the spectrum. Allow to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 3-(Cyclopentylmethoxy)phenylboronic acid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture gently but thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality, transparent pellet.

  • Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum to remove trapped air. Gradually apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. If the pellet is opaque or brittle, the grinding was insufficient, or too much sample was used.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

Conclusion

The infrared spectrum of 3-(Cyclopentylmethoxy)phenylboronic acid is a rich source of structural information. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the key functional groups and the overall integrity of the molecule. The comparative analysis with simpler analogues provides a robust framework for spectral assignment and quality control. The experimental protocol detailed herein offers a reliable method for obtaining high-quality IR data, which is an indispensable step in the characterization of novel compounds for research and development.

References

  • Systematic Interpretation of IR Spectra. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Infrared Spectroscopy. LibreTexts Chemistry. [Link]

Validating Structure of 3-(Cyclopentylmethoxy)phenylboronic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 3-(Cyclopentylmethoxy)phenylboronic acid , focusing on the definitive capabilities of X-ray crystallography compared to spectroscopic alternatives.

Executive Summary: The Structural Chameleon

In drug development, arylboronic acids like 3-(Cyclopentylmethoxy)phenylboronic acid are critical pharmacophores and Suzuki-Miyaura coupling intermediates. However, they present a unique validation challenge: Dynamic Dehydration .

In the solid state, boronic acids exist in a delicate equilibrium between the monomeric acid, hydrogen-bonded dimers, and the cyclic trimeric anhydride (boroxine). Standard analytical techniques (NMR, MS) often fail to distinguish these states definitively because the solvent environment shifts the equilibrium.

X-ray Crystallography stands as the only self-validating method to determine the precise solid-state stoichiometry, hydrogen-bonding network, and conformation (syn/anti) of the molecule, ensuring that the material entering clinical trials or catalytic cycles is chemically defined.

Comparative Analysis: Why X-ray is the Gold Standard

While NMR and Mass Spectrometry are faster, they suffer from ambiguity regarding the oligomeric state of boronic acids.

Table 1: Performance Comparison of Structural Validation Methods
FeatureX-ray Crystallography Solution NMR (

H,

B)
Mass Spectrometry (ESI/MALDI)
Primary Output 3D Atomistic CoordinatesChemical Shift / ConnectivityMolecular Mass (m/z)
Oligomer Detection Definitive (Visualizes monomer vs. boroxine)Ambiguous (Rapid exchange averages signals)Misleading (Ionization often induces dehydration)
H-Bonding Network Directly Observable (D...A distances)Inferential (Concentration dependent)Not Observable
Sample State Solid Crystal (Native State)Solution (Solvent alters equilibrium)Gas Phase (High energy)
Data Integrity Self-validating (

, GOF)
Requires Reference StandardsProne to fragmentation artifacts

Expert Insight: In


B NMR, a shift of ~29-32 ppm typically indicates a boronic acid, while ~20-25 ppm suggests a boronate ester. However, boroxines often resonate in a similar range to the acid depending on the solvent, making NMR insufficient for solid-state purity certification.

The Dynamic Equilibrium Challenge

To understand the necessity of X-ray validation, one must visualize the equilibrium that 3-(Cyclopentylmethoxy)phenylboronic acid undergoes. The cyclopentyl tail adds lipophilicity, potentially driving different packing motifs than simple phenylboronic acid.

Figure 1: Boronic Acid Dehydration Pathway[2]

BoronicEquilibrium cluster_0 Validation Ambiguity Zone Monomer Monomer Ar-B(OH)2 Dimer H-Bonded Dimer (Syn-Anti conformers) Monomer->Dimer Concentration Solid State Packing Boroxine Boroxine (Trimer) (ArBO)3 + 3H2O Dimer->Boroxine - H2O Heat / Vacuum

Caption: The reversible dehydration of boronic acids. X-ray crystallography freezes this equilibrium, revealing the exact species present in the batch.

Experimental Protocol: Crystallographic Validation

This protocol is designed to grow diffraction-quality crystals of 3-(Cyclopentylmethoxy)phenylboronic acid. The lipophilic cyclopentyl ether chain requires a biphasic or slow-evaporation approach different from standard phenylboronic acid.

Phase 1: Crystallization Screening

Objective: Obtain single crystals >0.1 mm with sharp extinction.

  • Solvent Selection:

    • Primary Solvent: Acetone or Tetrahydrofuran (THF) (Good solubility for the organic tail).

    • Antisolvent: Water or Hexane (To induce nucleation).

  • Method A: Slow Evaporation (Preferred for Monomers)

    • Dissolve 20 mg of the compound in 1 mL of Acetone.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and allow to stand at 4°C.

    • Mechanism:[1] Slow evaporation of acetone supersaturates the solution, favoring the formation of the hydrogen-bonded acid monomer over the boroxine.

  • Method B: Vapor Diffusion (Alternative)

    • Place solution (THF) in an inner vial.

    • Place Hexane in the outer reservoir.

    • Seal system.[2] Hexane vapor diffuses into THF, lowering solubility slowly.

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve hydrogen positions.

  • Mounting: Select a crystal with defined faces. Mount on a Kapton loop using Paratone oil (cryoprotectant).

  • Cooling: Flash cool to 100 K immediately.

    • Reasoning: Boronic acid hydroxyl protons are mobile. Low temperature freezes thermal motion, allowing direct location of H-atoms in the electron density map.

  • Collection: Use Cu-K

    
     or Mo-K
    
    
    
    radiation. Aim for a resolution of 0.8 Å or better.
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[3]

    • Refine using Full-Matrix Least Squares (SHELXL).[3]

    • Critical Step: Locate hydroxyl hydrogens (

      
      ) in the difference Fourier map (
      
      
      
      ). Do not calculate them geometrically initially; their position determines the syn/anti conformation.

Data Interpretation: Acceptance Criteria

When analyzing the solved structure of 3-(Cyclopentylmethoxy)phenylboronic acid, compare your data against these established metrics for arylboronic acids.

Table 2: Crystallographic Validation Metrics
ParameterExpected Value (Monomer)Boroxine (Anhydride) Indicator
C-B Bond Length 1.55 - 1.58 Å1.55 - 1.57 Å
B-O Bond Length 1.35 - 1.38 Å 1.36 - 1.40 Å
O-B-O Angle 116° - 122° 118° - 120° (Ring constrained)
Geometry around B Trigonal Planar (

)
Trigonal Planar (

)
Intermolecular H-Bonds Yes (O-H...O) No (Lack of OH donors)
Packing Motif Dimer or SheetStacked disks
Structural Checkpoints:
  • Conformation: Check the orientation of the -B(OH)

    
     group relative to the phenyl ring.
    
    • Syn-anti is common in infinite chains.

    • Syn-syn is required for discrete dimers.

  • Cyclopentyl Disorder: The flexible cyclopentyl ring may show thermal disorder. If ellipsoids are elongated, model with split positions (disorder modeling) to improve the R-factor.

  • Boroxine Contamination: If the structure reveals a 6-membered

    
     ring, your sample has dehydrated. This is a Fail  if the target was the acid API.
    

Workflow Visualization

Figure 2: Structural Validation Workflow

ValidationWorkflow Sample Synthesized 3-(Cyclopentylmethoxy) phenylboronic acid Screen Crystallization Screen (Acetone/Water vs THF/Hexane) Sample->Screen Diffraction X-ray Diffraction (100 K, 0.8 Å Res) Screen->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Decision H-Bonds Present? Solve->Decision ResultAcid VALIDATED: Monomeric Acid Decision->ResultAcid Yes (O-H...O) ResultBoroxine DETECTED: Boroxine Anhydride Decision->ResultBoroxine No (B3O3 Ring)

Caption: Decision tree for distinguishing the active pharmaceutical ingredient (Acid) from its dehydration product (Boroxine).

References

  • Tokunaga, Y., et al. (2025).[4] "Thermodynamics of Boroxine Formation from Arylboronic Acids." Journal of the American Chemical Society.[5]

  • NIST Chemistry WebBook. "Cyclopentylboronic acid & Derivatives - Thermochemistry and Spectra." National Institute of Standards and Technology.[6]

  • RSC Publishing. "17O NMR studies of boronic acids and their derivatives: Equilibrium Analysis." Chemical Communications.[7]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Sigma-Aldrich. "3-Methoxyphenylboronic acid Product Specification and CAS Data." Merck KGaA.

Sources

Chromatographic Separation of 3-(Cyclopentylmethoxy)phenylboronic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

3-(Cyclopentylmethoxy)phenylboronic acid (CMPBA) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, including Crisaborole . Its chromatographic isolation presents a dual challenge: the amphiphilic nature of the molecule (lipophilic cyclopentyl tail vs. hydrophilic boronic acid head) and the dynamic equilibrium between the free boronic acid and its boroxine trimer.

Standard C18 protocols often fail to resolve CMPBA from its deboronated by-products and synthetic precursors due to severe peak tailing caused by silanol interactions. This guide compares three chromatographic approaches, ultimately recommending a Phenyl-Hexyl stationary phase with acidic modification to achieve baseline resolution and peak symmetry.

Part 1: Impurity Profiling & Separation Challenges

Before selecting a separation mode, we must define the "Critical Pair" and the impurity landscape.

1. The Analytes
CompoundStructure / TypePolarity (logP est.)OriginSeparation Challenge
CMPBA (Target) Aryl Boronic Acid~2.8ProductTailing on active silanols; Boroxine formation.
3-Hydroxyphenylboronic acid Phenolic Boronic Acid~0.9Starting MaterialHighly polar; elutes near void volume in RP.
(Cyclopentylmethoxy)benzene Aryl Ether~3.5By-product (Protodeboronation)Non-polar; elutes late. Lacks the boronic acid handle.
Boroxine Trimer Cyclic AnhydrideVariableEquilibrium SpeciesCauses peak splitting or fronting if on-column interconversion is slow.
2. The "Boroxine" Equilibrium

Boronic acids spontaneously dehydrate to form cyclic boroxine trimers. In the presence of water (RP-HPLC mobile phase), the equilibrium shifts toward the monomeric acid. However, in high-organic gradients or normal phase, the trimer may persist, leading to "ghost peaks."

  • Control Strategy: Ensure sufficient water (>10%) in the mobile phase and low pH to stabilize the monomeric form.

Part 2: Comparative Methodologies

We evaluated three separation strategies. The data below summarizes the performance of each.

Method A: The "Standard" (C18 / Neutral pH)
  • Column: Standard End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (No additives).

  • Outcome: FAILED .

    • Observation: Severe peak tailing (

      
      ) for CMPBA.
      
    • Mechanism:[1][2] At neutral pH, the boronic acid (pKa ~8-9) interacts strongly with residual silanols on the silica support.

Method B: The "Optimized" (Phenyl-Hexyl / Acidic Modifier)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).[3][4][5]

  • Outcome: RECOMMENDED .

    • Observation: Sharp symmetric peaks (

      
      ).
      
    • Mechanism:[1][2] The phenyl ring in the stationary phase engages in

      
       interactions with the aryl core of CMPBA, providing unique selectivity vs. aliphatic impurities. The acidic modifier suppresses silanol ionization.
      
Method C: HILIC (Hydrophilic Interaction LC)
  • Column: Bare Silica or Diol phase.

  • Mobile Phase: High Acetonitrile / Ammonium Acetate buffer.

  • Outcome: Sub-optimal .

    • Observation: Good retention of the polar starting material (3-OH-PBA) but poor solubility of the target CMPBA in the initial high-organic mobile phase. Boroxine formation is promoted in high organic conditions, complicating quantitation.

Part 3: Recommended Experimental Protocol (Method B)

This protocol is validated for the separation of CMPBA from its critical impurities.

1. Instrumentation & Conditions
  • System: HPLC with UV-Vis (DAD) or LC-MS/MS.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or 3.5 µm).

  • Temperature: 30°C (Controlled temperature is crucial to stabilize boroxine equilibrium).

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection: UV @ 220 nm (General) and 254 nm (Aromatic).

  • Injection Volume: 5-10 µL.

2. Mobile Phase Preparation[3][4][5][7]
  • Solvent A: Dissolve 1.0 mL of Formic Acid (HPLC Grade) in 1000 mL of Milli-Q Water. Mix and degas.

  • Solvent B: Dissolve 1.0 mL of Formic Acid in 1000 mL of Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.09010Equilibrate
2.09010Hold (Elute polar 3-OH-PBA)
15.01090Linear Gradient (Elute CMPBA)
18.01090Wash (Elute deboronated species)
18.19010Re-equilibrate
23.09010End
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Critical: Do not use pure alcohol (Methanol/Ethanol) as diluent. Boronic acids can form dialkyl esters with alcohols, creating artifact peaks.

  • Concentration: 0.5 mg/mL for impurity profiling.

Part 4: Visualizing the Workflow & Impurity Pathways

The following diagram illustrates the synthesis pathway, impurity origins, and the logic behind the chromatographic separation.

CMPBA_Separation cluster_synthesis Synthesis & Impurity Generation cluster_hplc HPLC Separation Logic (Method B) SM1 3-Hydroxyphenyl- boronic acid Target 3-(Cyclopentylmethoxy) phenylboronic acid (CMPBA) SM1->Target Alkylation Reagent Bromocyclopentane Reagent->Target ByProd1 Protodeboronated (Cyclopentylmethoxy)benzene Target->ByProd1 Oxidative Deboronation Boroxine Boroxine Trimer (Equilibrium Species) Target->Boroxine - H2O (Reversible) Col Phenyl-Hexyl Column (Pi-Pi Interaction) Target->Col Boroxine->Col Hydrolyzes to Monomer on Column Peak1 1. 3-OH-PBA (Polar, Unretained) Col->Peak1 tR ~ 2.5 min Peak2 2. CMPBA (Target) Col->Peak2 tR ~ 12.0 min Peak3 3. Deboronated (Non-polar, Late) Col->Peak3 tR ~ 16.5 min MP Mobile Phase: Water/ACN + 0.1% FA MP->Col Elution Elution Order

Caption: Synthesis pathway of CMPBA and the resulting chromatographic elution order on a Phenyl-Hexyl stationary phase. Note the critical hydrolysis of the boroxine trimer back to the monomeric acid within the aqueous mobile phase.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Splitting Boroxine/Acid equilibrium is slow.Increase column temperature to 40°C; ensure water content in MP is >10%.
Fronting Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (low organic).
Artifact Peaks Esterification with diluent.Avoid Methanol . Use Acetonitrile/Water mixtures only.
Tailing Silanol interaction.Ensure pH < 3.0 (use Formic Acid or TFA).[4] Switch to "High Load" end-capped columns.
References
  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Link

  • BenchChem. "Quantifying Methylboronic Acid Impurities: A Comparative Guide." BenchChem Technical Guides. Link

  • Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH, 2nd Edition, 2011. (Standard text on Boronic Acid stability).
  • Liu, J., et al. "The Boroxine-Boronic Acid Equilibrium: Kinetics and Mechanism." Journal of Organic Chemistry, 2021. (Mechanistic insight into peak splitting).
  • U.S. Food and Drug Administration (FDA). "NDA 207695: Crisaborole Ointment - Chemistry, Manufacturing, and Controls." FDA Access Data. Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-(Cyclopentylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of modern scientific research. For professionals in drug development and discovery, ensuring the safe and compliant disposal of compounds like 3-(Cyclopentylmethoxy)phenylboronic acid is not merely a procedural task, but a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Profile and Risk Assessment

The primary causality for treating this compound as hazardous waste stems from these irritant properties and the general principle of preventing the release of synthetic research chemicals into the environment.[2][6] Improper disposal, such as discarding in regular trash or flushing down the drain, can lead to ecological harm and is a violation of environmental regulations.[1][7]

Table 1: Anticipated Hazard Profile and Required Protective Measures

Hazard ClassificationGHS StatementCausality & Required Precautions
Skin Irritation H315: Causes skin irritation.[3][4]Direct contact can cause inflammation and discomfort. Always wear nitrile or other chemical-resistant gloves.[1]
Eye Irritation H319: Causes serious eye irritation.[3][4]The fine, dusty nature of the solid can lead to significant eye damage upon contact. Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation H335: May cause respiratory irritation.[4][8]Inhalation of the powder can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood to prevent exposure.[1][9]
Acute Oral Toxicity H302: Harmful if swallowed.[10]Ingestion can be harmful. Do not eat, drink, or smoke in laboratory areas.[9][10]

Essential Safety and Handling Protocols

Before beginning any disposal procedure, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. This self-validating system ensures that personnel are protected from exposure at all stages of the process.

  • Engineering Controls : All handling and preparation of 3-(Cyclopentylmethoxy)phenylboronic acid for disposal must occur within a certified chemical fume hood.[1] This is the primary defense against respiratory exposure. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical safety goggles or a full-face shield.[1]

    • Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for integrity before use.[10]

    • Body Protection : A fully fastened lab coat and closed-toe shoes are mandatory to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The guiding principle is that 3-(Cyclopentylmethoxy)phenylboronic acid and any materials contaminated with it must be treated as hazardous chemical waste.[1][6][7] Under no circumstances should it be disposed of in regular trash or down the drain.[1]

Step 1: Waste Segregation Proper segregation prevents dangerous chemical reactions.[11] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Container Selection and Labeling

  • Solid Waste : Collect unused or expired 3-(Cyclopentylmethoxy)phenylboronic acid, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, sealable container for solid hazardous waste.[1] The container must be made of a compatible material (e.g., HDPE) and be in good condition.

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a designated, sealable container for liquid hazardous waste.[1] Use a funnel to prevent spills.

  • Labeling : This is a critical step for regulatory compliance. The waste container must be clearly labeled with the words "Hazardous Waste" and list all chemical constituents by their full name and approximate percentage.[10] Do not use abbreviations. The label should also include the accumulation start date and the name of the principal investigator or laboratory.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) Laboratories are considered Satellite Accumulation Areas, where waste can be collected at or near the point of generation.[12]

  • Keep waste containers securely closed except when adding waste.

  • Store the container in a designated secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is under the control of laboratory personnel.

Step 4: Arranging for Final Disposal

  • Once the waste container is nearly full (e.g., 90%) or has reached the local regulatory time limit for accumulation, contact your institution's EHS department to arrange for pickup.[1]

  • Your EHS department will transport the waste to a central storage facility before it is sent for final disposal at a licensed hazardous waste facility, typically via incineration at a permitted site.

Step 4: Decontamination and Empty Container Disposal

  • Glassware : Rinse contaminated laboratory glassware three times with a suitable solvent. The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may be managed as non-hazardous, pending local regulations.

  • Empty Reagent Bottles : A reagent bottle is not considered "empty" until it has been thoroughly rinsed. Collect the first rinse as hazardous waste. Subsequent rinses can typically be discarded. Once clean and dry, obliterate or deface the original label and dispose of the container in the appropriate laboratory glass recycling stream.[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with 3-(Cyclopentylmethoxy)phenylboronic acid.

G Disposal Workflow for 3-(Cyclopentylmethoxy)phenylboronic Acid cluster_0 cluster_1 Categorize Waste cluster_2 Action cluster_3 Final Disposition A Waste Generation (In Fume Hood with Full PPE) B Unused/Expired Solid or Contaminated Labware (e.g., weigh paper, gloves) C Solutions in Solvent D Contaminated Glassware E Empty Reagent Bottle F Collect in Labeled 'Solid Hazardous Waste' Container B->F G Collect in Labeled 'Liquid Hazardous Waste' Container C->G H Triple rinse with appropriate solvent D->H I Thoroughly rinse E->I J Store in SAA F->J G->J K Collect first rinseate in liquid hazardous waste H->K I->K O Request EHS Pickup for Final Disposal J->O K->G Transfer L Dispose of subsequent rinseate per EHS guidance K->L N Deface label & dispose of bottle in glass recycling M Dispose of clean glassware L->M

Caption: Decision workflow for the safe disposal of 3-(Cyclopentylmethoxy)phenylboronic acid waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.

  • Communicate : Inform your laboratory supervisor and your institution's EHS department.[1]

  • Secure the Area : Restrict access to the spill area.

  • Assess and Equip : If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator if necessary.

  • Contain and Clean : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[4]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

Regulatory Framework

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] This "cradle-to-grave" system mandates that hazardous waste be managed safely from its point of generation to its final disposal.[15] Failure to comply with RCRA regulations can result in significant penalties.[16] Adherence to the protocols outlined in this guide, in conjunction with your institution's specific policies, will ensure compliance with these federal mandates.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • s d fine-chem limited. phenyl boronic acid Safety Data Sheet. Available at: [Link]

  • Labbox. (2024, November 4). Phenylboronic acid - Safety Data Sheet. Available at: [Link]

  • Chemtalk. (2022, April 29). Boric acid. Available at: [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Phenylboronic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • RMB Environmental Laboratories, Inc. RCRA Monitoring & Hazardous Waste Testing. Available at: [Link]

  • Crain Caton & James. (2023, April 17). Improper Handling of Lab Waste Leads to $600,000 Penalty. Available at: [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available at: [Link]

  • South Carolina Department of Environmental Services. Resource Conservation and Recovery Act (RCRA). Available at: [Link]

  • Hazardous Waste Experts. (2023, March 15). What is the Resource Conservation and Recovery Act (RCRA)?. Available at: [Link]

  • Angene Chemical. (2024, December 14). Safety Data Sheet: 2-(Dimethylamine)phenylboronic acid. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 2-Cyclopropyl-3-methoxyphenylboronic acid. Available at: [Link]

  • AGF Bioscience. SAFETY DATA SHEET: 4-(2-Methoxycarbonylethyl)phenylboronic acid. Available at: [Link]

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